6-Ethoxy-2-naphthaldehyde
Overview
Description
6-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is used in various applications, including as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes .
Synthesis Analysis
The synthesis of 6-Ethoxy-2-naphthaldehyde can be achieved by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via Grignard reaction . The title compound was synthesized and characterized by the X-ray diffraction method .Molecular Structure Analysis
The compound crystallizes in the orthorhombic space group Pcab with cell parameters a = 7.4720 (8)Å, b = 15.6800 (11)Å, c = 16.4010 (15)Å, Z = 8 . The structure exhibits intermolecular hydrogen bonds of the type C-H···O .Chemical Reactions Analysis
The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .Physical And Chemical Properties Analysis
The molecular weight of 6-Ethoxy-2-naphthaldehyde is 200.23 g/mol . The deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-ethoxy-2-aminobenzothiazolium moiety .Scientific Research Applications
Green Synthesis Methods
- Eco-Friendly Synthesis : 2-Ethoxy-1-naphthaldehyde has been synthesized from 2-naphthol through environmentally friendly methods, resulting in high yields and reduced environmental impact (Chen Yan-ming, 2012).
Synthesis and Characterization
- Synthesis Techniques : The compound 6-Methoxy-2-naphthaldehyde, closely related to 6-Ethoxy-2-naphthaldehyde, has been synthesized through various chemical reactions, including Grignard reactions, demonstrating high yields and effective purification methods (Tong Guo-tong, 2007).
- Structural Characterization : The structure and properties of 6-Methoxy-2-naphthaldehyde have been characterized using various spectroscopic techniques, confirming its formation and potential applications in nonlinear optical properties (L. Wang, 2007).
Applications in Chemistry
- Fluorogenic Aldehydes : A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 6-Methoxy-2-naphthaldehyde, has been developed for monitoring aldol reactions, showcasing its utility in enhancing fluorescence and chemical analysis (Haiming Guo, F. Tanaka, 2009).
- Chemosensors for Metal Ions : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 6-Ethoxy-2-naphthaldehyde, has been used as a chemosensor for Al3+ ions based on chelation-enhanced fluorescence, illustrating its potential in detecting specific metal ions (Y. Liu, C. Chen, An-Tai Wu, 2012).
Nonlinear Optical Properties
- NLO Property Characterization : The nonlinear optical properties of 6-Methoxy-2-naphthaldehyde have been studied, revealing its efficacy in second harmonic generation, which is significant for various optical applications (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).
Medicinal Chemistry
- Precursor for Drug Synthesis : 6-Methoxy-2-naphthaldehyde has been used as a precursor in the synthesis of the drug Naproxen, demonstrating its importance in pharmaceutical synthesis (S. Mahmood, C. Brennan, M. Hossain, 2002).
Biological Applications
- Antiprotozoal Activities : Derivatives of 2-naphthaldehyes, similar to 6-Ethoxy-2-naphthaldehyde, have shown potential in inhibiting the growth of various protozoan parasites, highlighting their biological and medicinal significance (S. Ganapaty, P. Steve Thomas, Gloria Karagianis, P. Waterman, R. Brun, 2006).
Fluorometric Assays
- Enzymatic Assays : Fluorogenic substrates related to 6-Ethoxy-2-naphthaldehyde have been used in fluorometric assays for alcohol dehydrogenase, demonstrating their utility in biochemical research (J. Wierzchowski, W. Dafeldecker, B. Holmquist, B. Vallee, 1989).
Safety And Hazards
properties
IUPAC Name |
6-ethoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZDTOUNPFJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615149 | |
Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2-naphthaldehyde | |
CAS RN |
757230-55-0 | |
Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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